

Hesperadin vs. VX-680: Antitumor Profile Overview

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Compound Focus: Hesperadin

CAS No.: 422513-13-1

Cat. No.: S548703

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| Feature | Hesperadin | VX-680 (Tozasertib) |
|-------------------|---|--|
| Primary Target(s) | Aurora B kinase, CaMKII- δ [1] [2] | Pan-Aurora kinase inhibitor (Aurora A, B, C) [3] [4] |

| **Key Mechanisms of Action** | - Induces NOX1-dependent oxidative stress [1] [2]

- Triggers mitochondrial apoptosis (regulates Bcl-2/Bax, activates caspases) [1] [2] [5]
- Causes DNA damage and inhibits clonogenic survival [1] [2] | Disrupts mitotic processes by inhibiting all Aurora kinase isoforms, leading to mitotic catastrophe and apoptosis [3] [4] | | **Synergistic Potential** | Demonstrates strong synergy with cisplatin, reducing its IC50 in gastric cancer cells [1] [2] | Information from recent studies not available in current search results. | | **Reported IC50 / Efficacy** | Potent effects at **nanomolar concentrations** (e.g., in gastric cancer cells) [1] [2] | Information from recent studies not available in current search results. | | **Experimental Evidence** | Robust data from recent (2025) *in vitro* studies on gastric cancer, including transcriptomic analysis (RNA-Seq) [1] [2] | Information from recent studies not available in current search results. |

Detailed Experimental Data for Hesperadin

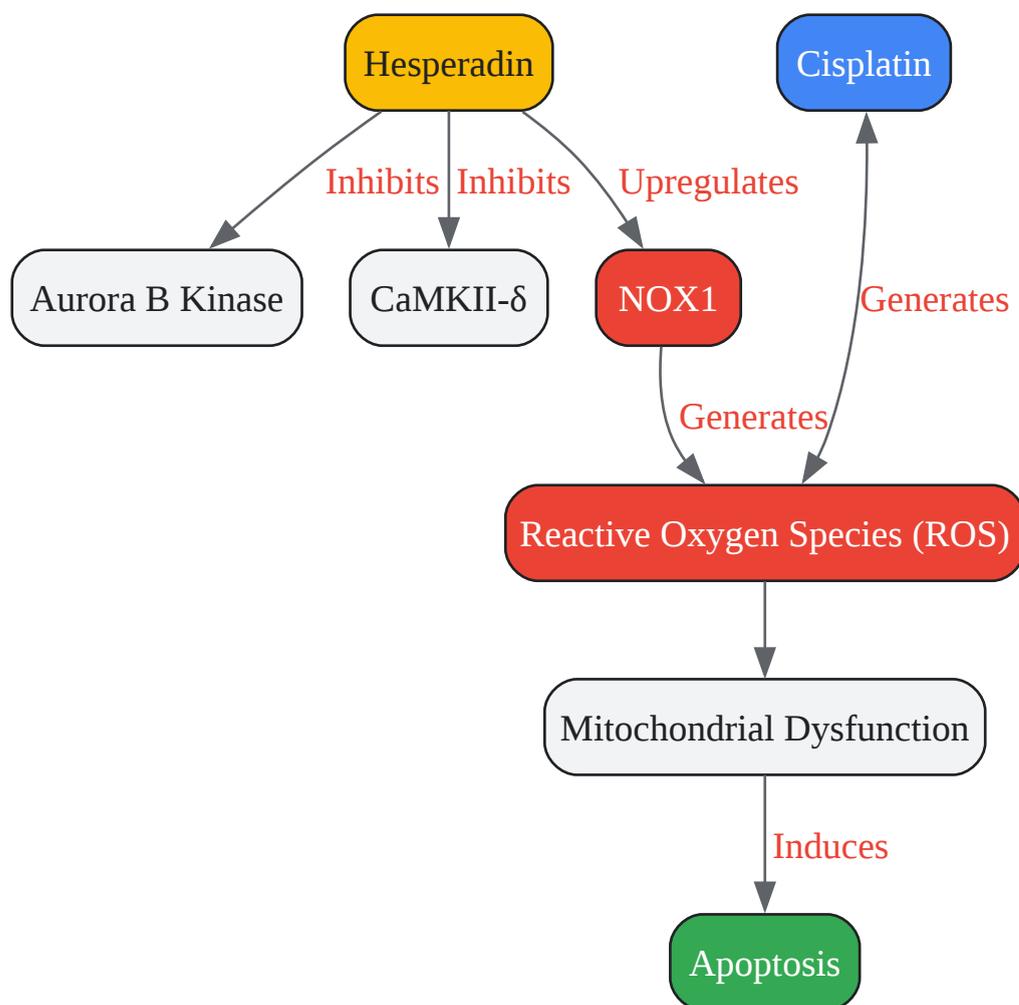
The following table outlines key experimental findings and methodologies from recent studies on **Hesperadin**.

| Aspect | Experimental Findings & Protocols |
|--------|-----------------------------------|
|--------|-----------------------------------|

| **Cell Viability (Proliferation)** | - **Assay:** Cell Counting Kit-8 (CCK-8) [1] [2].

- **Result:** Dose-dependent suppression of gastric cancer (GC) cell proliferation (AGS, HGC-27 lines) [1] [2]. | | **Apoptosis Induction** | - **Assay:** Flow cytometry with Annexin V-FITC/PI staining [1] [2].
- **Result:** Significant increase in apoptotic cells. Regulation of Bcl-2/Bax ratio and activation of caspase-3, -9 [1] [2]. | | **Oxidative Stress Pathway** | - **Analysis:** RNA-Sequencing (RNA-Seq) revealed upregulation of **NOX1** and oxidative stress pathways [1] [2].
- **Validation:** NOX1 inhibitor ML171 attenuated ROS generation and apoptosis, confirming NOX1-dependent mechanism [1] [2]. | | **DNA Damage** | - **Assay:** γ -H2AX immunofluorescence (a marker for DNA double-strand breaks) [1] [2].
- **Result:** Combination with cisplatin aggravated DNA damage [1] [2]. | | **Synergy with Cisplatin** | - **Assessment:** Cotreatment markedly reduced the IC50 of cisplatin in GC cells [1] [2].
- **Effect:** Enhanced ROS accumulation, DNA damage, and apoptotic cell death [1] [2]. |

The mechanism of **Hesperadin**, as elucidated by recent studies, can be visualized as follows:



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